molecular formula C16H14ClNO2 B14387994 (2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one CAS No. 87723-32-8

(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B14387994
CAS No.: 87723-32-8
M. Wt: 287.74 g/mol
InChI Key: GDEVDIZYEDNFTE-UHFFFAOYSA-N
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Description

(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes both chlorophenyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with 4-ethoxyacetophenone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Another compound with a similar structure used in organic synthesis.

    Sulfur compounds: Share some chemical properties and reactivity patterns.

Uniqueness

(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

87723-32-8

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

2-(2-chlorophenyl)imino-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C16H14ClNO2/c1-2-20-13-9-7-12(8-10-13)16(19)11-18-15-6-4-3-5-14(15)17/h3-11H,2H2,1H3

InChI Key

GDEVDIZYEDNFTE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2Cl

Origin of Product

United States

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